3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine
Overview
Description
3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine is a chemical compound with the molecular formula C16H21N3O and a molecular weight of 271.36 g/mol . It is characterized by a morpholine ring attached to a pyrazole moiety, which is further substituted with benzyl and dimethyl groups. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
One common method for synthesizing pyrazoles is through the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles . The final step involves the attachment of the morpholine ring to the pyrazole core under appropriate reaction conditions.
Chemical Reactions Analysis
3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The benzyl and dimethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)morpholine can be compared with other pyrazole derivatives, such as:
3-(5-Aminopyrazole): Known for its use in synthesizing condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines.
Hydrazine-coupled pyrazoles: These compounds exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-benzyl-3,5-dimethylpyrazol-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-16(15-11-20-9-8-17-15)13(2)19(18-12)10-14-6-4-3-5-7-14/h3-7,15,17H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYCIGEWONJBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C3COCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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